molecular formula C7H12N4 B1293141 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole CAS No. 1018170-67-6

1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole

Cat. No. B1293141
CAS RN: 1018170-67-6
M. Wt: 152.2 g/mol
InChI Key: AGIXGQFDUZRXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole is a compound that is part of a broader class of triazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Triazole derivatives have been synthesized and studied for their potential as antibacterial, antifungal, anti-inflammatory, and antimalarial agents, as well as for their use in material science and catalysis .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of "click chemistry," a term that refers to a variety of efficient, wide-ranging synthetic reactions. For instance, novel pyrrolidines linked to 1,2,3-triazole derivatives have been synthesized using sodium ascorbate and copper (II) sulfate pentahydrate, yielding high reaction efficiencies . Additionally, 1,2,4-triazolo[1,5-a]pyridines, which are structurally related to 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole, have been synthesized through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, a metal-free strategy that features short reaction times and high yields .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be substituted with various functional groups. X-ray crystallography and spectroscopic methods such as NMR and IR are commonly used to determine the stereochemistry and confirm the structure of these compounds . For example, the crystal structure of a related triazole compound was determined, providing insights into the molecular geometry and potential for future material design .

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions. They have been used as ligands in the formation of metal complexes, which exhibit different structural and photophysical properties . The reactivity of these compounds can be influenced by the substituents on the triazole ring, as demonstrated by the synthesis of 4-pyrrolin-2-ones via Rh(II)-catalyzed denitrogenative transannulation of 1H-1,2,3-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. The electrochemical and photophysical properties of triazole-based metal complexes have been studied, revealing differences in stability and excited state lifetimes . Theoretical calculations, including density functional theory (DFT), have been employed to predict reactivity parameters and non-linear optical properties, which are important for the design of new materials .

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of N-Substituted Pyrrolidine Derivatives : Research demonstrates the synthesis of trans N-Substituted Pyrrolidine Derivatives bearing a 1,2,4-triazole ring. These derivatives, including trans 1-benzyl-4-methoxypyrrolidin-3-yl)-1H-1,2,4-triazole, have been prepared for potential biological applications, reflecting the significance of 1,2,4-triazoles in clinical drugs (Prasad et al., 2021).

Chemical Properties and Synthesis Techniques

  • Preparation of 1-(pyrrolidin-2-yl)-1H-azoles : A method for preparing 1-(pyrrolidin-2-ylmethyl)-1H-azoles, including -1H-1,2,4-triazoles, via alkylation of azoles and deprotection has been reported. This synthesis approach indicates the versatility and utility of these compounds in lead-oriented synthesis of compound libraries (Zhersh et al., 2013).

Biological and Pharmacological Activities

  • Antibacterial and Plant Growth Regulatory Activities : A study involving the synthesis of 1H-1,2,4-triazole derivatives containing a pyridine unit revealed antifungal and plant growth regulatory activities. This demonstrates the potential of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole derivatives in agricultural and pharmaceutical sectors (Liu et al., 2007).

Synthesis and Fungicidal Activity

  • Fungicidal Activities of Triazole Derivatives : Novel 1,2,4-triazole derivatives, including those with 1-(pyrrolidin-2-ylmethyl) structure, have shown significant fungicidal activities. This research supports the development of new 1,2,4-triazole fungicides for agricultural applications (Bai et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : 1,2,4-Triazole derivatives, including those with pyrrolidin-2-ylmethyl structure, have been investigated as corrosion inhibitors for mild steel. This highlights their potential in industrial applications, especially in preventing metal corrosion (Ma et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, “®-1-(Pyrrolidin-2-ylmethyl)pyrrolidine”, indicates that it is harmful if swallowed and causes serious eye damage .

properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-2-7(9-3-1)4-11-6-8-5-10-11/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGIXGQFDUZRXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole
Reactant of Route 3
Reactant of Route 3
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole
Reactant of Route 4
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole
Reactant of Route 5
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole
Reactant of Route 6
Reactant of Route 6
1-(pyrrolidin-2-ylmethyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.